The compound is classified under sulfonyl chlorides, which are derivatives of sulfonic acids where the hydroxyl group is replaced by a chlorine atom. It can be sourced from chemical suppliers and is often used in research settings for synthetic applications. The CAS number for 2,3-dichloro-5-nitrobenzene-1-sulfonyl chloride is 1247801-40-6, and it is recognized in databases such as PubChem and BenchChem.
Several methods have been developed for synthesizing 2,3-dichloro-5-nitrobenzene-1-sulfonyl chloride. Notable methods include:
The reactions are generally carried out under controlled conditions to manage exothermic reactions and to ensure safety due to the hazardous nature of some reagents involved.
The molecular structure of 2,3-dichloro-5-nitrobenzene-1-sulfonyl chloride features a benzene ring substituted with two chlorine atoms at the 2 and 3 positions, a nitro group at the 5 position, and a sulfonyl chloride group at the 1 position.
C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Cl)[N+](=O)[O-]
IDXDHRNMSXCHCW-UHFFFAOYSA-N
This structure contributes to its chemical reactivity and potential applications in various synthetic pathways.
2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride participates in various chemical reactions typical of sulfonyl chlorides:
These reactions are often facilitated by conditions that promote nucleophilicity or electrophilicity depending on the desired product.
The mechanism through which 2,3-dichloro-5-nitrobenzene-1-sulfonyl chloride acts typically involves:
This process allows for versatile transformations in synthetic organic chemistry.
The compound's properties make it suitable for various applications in chemical synthesis.
2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4